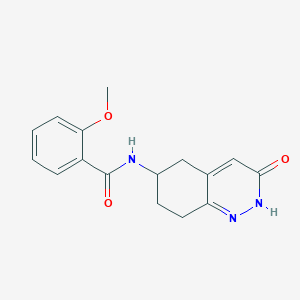![molecular formula C16H22N2O3S B2772492 1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone CAS No. 877649-37-1](/img/structure/B2772492.png)
1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as TPOP and belongs to the class of piperazine derivatives. TPOP has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
作用機序
TPOP exerts its effects by inhibiting the activity of COX-2 and MMP-9. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. MMP-9 is an enzyme that degrades extracellular matrix proteins and is involved in cancer progression. TPOP binds to the active site of COX-2 and MMP-9, thereby inhibiting their activity.
Biochemical and Physiological Effects:
TPOP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation. TPOP has also been shown to inhibit the invasion and migration of cancer cells. In addition, TPOP has been shown to inhibit the replication of the hepatitis C virus.
実験室実験の利点と制限
TPOP has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be optimized using various methods. TPOP has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising candidate for the development of new drugs. However, TPOP has some limitations for lab experiments. Its solubility in water is limited, and it can be toxic at high concentrations.
将来の方向性
There are several future directions for the study of TPOP. One area of research is the development of new drugs based on TPOP. TPOP has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising candidate for the development of new drugs. Another area of research is the optimization of TPOP synthesis methods to increase yield and purity. Finally, further studies are needed to investigate the safety and toxicity of TPOP.
合成法
TPOP can be synthesized using various methods, including the reaction of 4-thiophen-2-yloxan-4-carboxylic acid with piperazine in the presence of a coupling agent. Another method involves the reaction of 4-thiophen-2-yloxan-4-carbonyl chloride with piperazine, followed by the addition of ethyl chloroformate. The yield of TPOP using these methods ranges from 50-70%.
科学的研究の応用
TPOP has been studied for its potential use in the development of new drugs. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. TPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are enzymes involved in inflammation and cancer progression. TPOP has also been shown to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
1-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13(19)17-6-8-18(9-7-17)15(20)16(4-10-21-11-5-16)14-3-2-12-22-14/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIKYVVHXCUKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

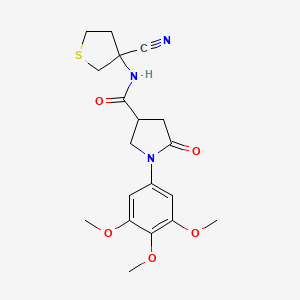
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide hydrochloride](/img/structure/B2772416.png)
![1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2772418.png)
![Tert-butyl N-[1-[[(2-chloroacetyl)amino]methyl]cyclopentyl]carbamate](/img/structure/B2772419.png)
![3-[2-Oxo-2-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2772422.png)
![N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772423.png)
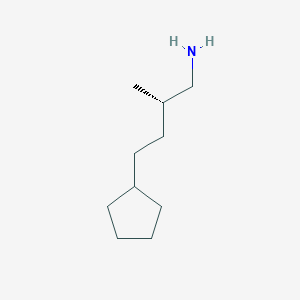
![2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2772427.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2772428.png)
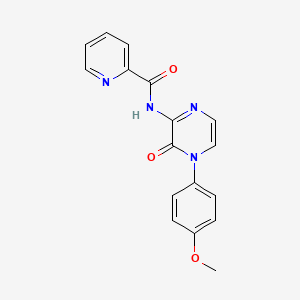
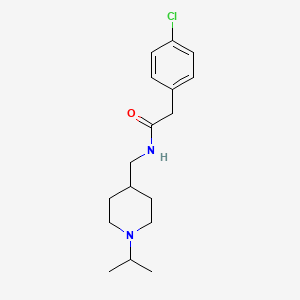
![2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2772431.png)
